molecular formula C21H19F2N3O3 B14963215 N-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

N-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B14963215
M. Wt: 399.4 g/mol
InChI Key: AKXIOJDFWNJTSL-UHFFFAOYSA-N
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Description

“N-(4-FLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE” is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Properties

Molecular Formula

C21H19F2N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H19F2N3O3/c1-13-18(10-11-27)21(29)26(20(24-13)14-2-4-15(22)5-3-14)12-19(28)25-17-8-6-16(23)7-9-17/h2-9,27H,10-12H2,1H3,(H,25,28)

InChI Key

AKXIOJDFWNJTSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)F)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-FLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE” typically involves multi-step organic reactions. A common route might include:

    Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are condensed.

    Introduction of the fluorophenyl groups: This step might involve nucleophilic aromatic substitution reactions.

    Attachment of the hydroxyethyl group: This can be done through alkylation reactions.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification methods are also crucial to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines, thiols.

Major Products

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Potential therapeutic agents due to their biological activities.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of fluorophenyl groups can enhance binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-FLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE: can be compared with other pyrimidine derivatives such as:

Uniqueness

The unique combination of fluorophenyl and hydroxyethyl groups in “N-(4-FLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE” may confer distinct biological properties, such as enhanced lipophilicity and specific binding interactions, making it a valuable compound for further research.

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